molecular formula C25H17B B1375819 4-Bromo-9,9-diphenyl-9H-fluorene CAS No. 713125-22-5

4-Bromo-9,9-diphenyl-9H-fluorene

Cat. No. B1375819
M. Wt: 397.3 g/mol
InChI Key: PBWATBVKPGTOTB-UHFFFAOYSA-N
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Description

4-Bromo-9,9-diphenyl-9H-fluorene is a chemical compound with the CAS Number: 713125-22-5 . It is a solid substance that appears as a white to light yellow powder or crystal . The molecular weight of this compound is 397.31 .


Synthesis Analysis

The synthesis of 4-Bromo-9,9-diphenyl-9H-fluorene typically involves the following steps :


Molecular Structure Analysis

The molecular formula of 4-Bromo-9,9-diphenyl-9H-fluorene is C25H17Br . The InChI code is 1S/C25H17Br/c26-23-17-9-16-22-24 (23)20-14-7-8-15-21 (20)25 (22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H .


Chemical Reactions Analysis

4-Bromo-9,9-diphenyl-9H-fluorene belongs to the group of cyclic compounds and it has high thermal stability . It can be used in devices with high temperatures .


Physical And Chemical Properties Analysis

4-Bromo-9,9-diphenyl-9H-fluorene is a solid substance that appears as a white to light yellow powder or crystal . It has a high thermal stability .

Scientific Research Applications

  • Organic Semiconductors

    • 4-Bromo-9,9-diphenyl-9H-fluorene is a type of organic compound that has potential applications in the field of organic semiconductors .
  • High-Temperature Devices

    • 4-Bromo-9,9-diphenyl-9H-fluorene has high thermal stability, which makes it suitable for use in devices that operate at high temperatures .
  • OLED Intermediates

    • 4-Bromo-9,9-diphenyl-9H-fluorene can be used as an intermediate in the production of organic light-emitting diodes (OLEDs) .
  • Production of 9,9-Diphenylfluorene-capped Oligothiophenes

    • 4-Bromo-9,9-diphenyl-9H-fluorene can be used for the production of 9,9-diphenylfluorene-capped oligothiophenes .
    • These oligothiophenes can be used as active materials in devices such as field-effect transistors and light-emitting diodes .
  • Fluorene Derivatives

    • 4-Bromo-9,9-diphenyl-9H-fluorene can be used as a precursor to a number of fluorene derivatives .
    • These fluorene derivatives can be used in a variety of applications, including the production of organic light-emitting diodes (OLEDs) .
  • Organic Synthesis

    • 4-Bromo-9,9-diphenyl-9H-fluorene can be used as a reagent in organic synthesis .
    • This could include a variety of reactions, such as coupling reactions, where this compound could be used to introduce the 9,9-diphenylfluorene moiety into a larger molecule .
    • The results or outcomes obtained from the use of this compound in organic synthesis would depend on the specific reaction and the properties of the resulting compound .

Safety And Hazards

The safety information for 4-Bromo-9,9-diphenyl-9H-fluorene includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4-bromo-9,9-diphenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Br/c26-23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWATBVKPGTOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857050
Record name 4-Bromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-9,9-diphenyl-9H-fluorene

CAS RN

713125-22-5
Record name 4-Bromo-9,9-diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Dong, H Lian, Z Gao, Z Guo, N Xiang, Z Zhong… - Dyes and …, 2017 - Elsevier
Three novel host materials 9-(4-(5-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)-1H-indol-1-yl)phenyl)-9H-carbazole (C1), 9-(4-(9,9-diphenyl-9H-fluoren-4-yl)-1H-indol-1-yl)-9-phenyl-9H-…
Number of citations: 34 www.sciencedirect.com
N Xiang, Z Gao, G Tian, Y Chen, W Liang, J Huang… - Dyes and …, 2017 - Elsevier
A series of novel hole transport materials based on fluorene and indole were designed, synthesized and well characterized. The carbazole and triphenylamine groups, which have …
Number of citations: 31 www.sciencedirect.com

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